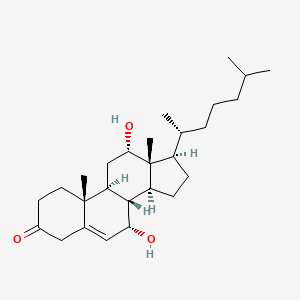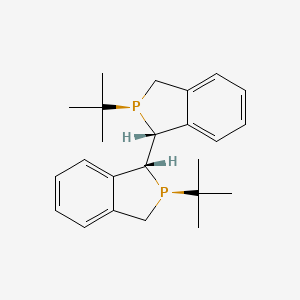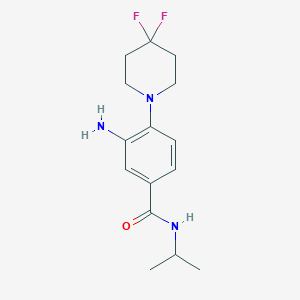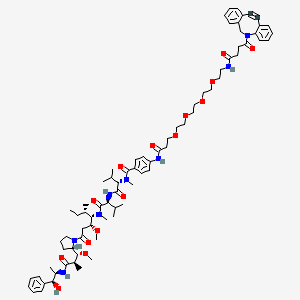
Dbco-peg4-pab-mmae
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dbco-peg4-pab-mmae is a synthetic antineoplastic agent that is commonly used in the field of cancer research and therapy. This compound is composed of several functional groups: dibenzocyclooctyne (DBCO), polyethylene glycol (PEG4), para-aminobenzyloxycarbonyl (PAB), and monomethyl auristatin E (MMAE). The DBCO group is known for its use in copper-free click chemistry reactions, while the PEG4 spacer increases solubility in aqueous media. MMAE is a potent inhibitor of tubulin polymerization, making it effective in disrupting cell division .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg4-pab-mmae involves multiple steps, starting with the preparation of the individual components. The DBCO group is synthesized through a series of organic reactions that introduce the strained alkyne functionality. The PEG4 spacer is typically added through a coupling reaction, which involves the use of reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an ester bond. The PAB group is introduced through a nucleophilic substitution reaction, and finally, the MMAE is attached via a carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated synthesizers and high-throughput purification techniques. The use of continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反応の分析
Types of Reactions
Dbco-peg4-pab-mmae undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages.
Protease-Cleavable Reactions: The PAB group is cleaved by proteases, releasing the MMAE payload into the target cells.
Common Reagents and Conditions
Click Chemistry: Copper-free click chemistry is facilitated by the DBCO group, which reacts with azides under mild conditions without the need for a copper catalyst.
Protease Cleavage: Proteases such as cathepsin B are commonly used to cleave the PAB group, releasing the active MMAE.
Major Products
The major products formed from these reactions include the triazole-linked conjugates in click chemistry and the free MMAE released upon protease cleavage .
科学的研究の応用
Dbco-peg4-pab-mmae has a wide range of applications in scientific research:
作用機序
The mechanism of action of Dbco-peg4-pab-mmae involves several steps:
類似化合物との比較
Dbco-peg4-pab-mmae is unique in its combination of functional groups, which provide both targeting and cytotoxic capabilities. Similar compounds include:
Dbco-peg4-val-cit-pab-mmae: Contains a valine-citrulline dipeptide linker that is also cleaved by proteases.
Dbco-peg4-vc-pab-mmae: Similar to this compound but with a different linker structure.
These compounds share the same core components but differ in their linker chemistry, which can affect their stability and release profiles .
特性
分子式 |
C76H106N8O15 |
|---|---|
分子量 |
1371.7 g/mol |
IUPAC名 |
4-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylbenzamide |
InChI |
InChI=1S/C76H106N8O15/c1-13-52(6)70(63(94-11)48-67(88)83-39-21-28-62(83)72(95-12)53(7)73(90)78-54(8)71(89)57-24-15-14-16-25-57)82(10)76(93)68(50(2)3)80-74(91)69(51(4)5)81(9)75(92)58-31-33-60(34-32-58)79-65(86)37-40-96-42-44-98-46-47-99-45-43-97-41-38-77-64(85)35-36-66(87)84-49-59-26-18-17-22-55(59)29-30-56-23-19-20-27-61(56)84/h14-20,22-27,31-34,50-54,62-63,68-72,89H,13,21,28,35-49H2,1-12H3,(H,77,85)(H,78,90)(H,79,86)(H,80,91)/t52-,53+,54+,62-,63+,68-,69-,70-,71+,72+/m0/s1 |
InChIキー |
WFKSDLXNFDXYFW-WZJGOMRESA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)C3=CC=C(C=C3)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)C3=CC=C(C=C3)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
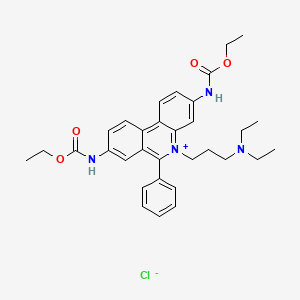
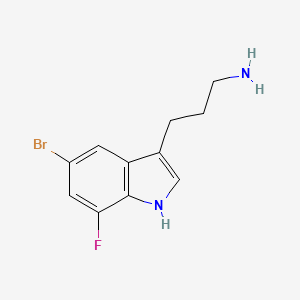
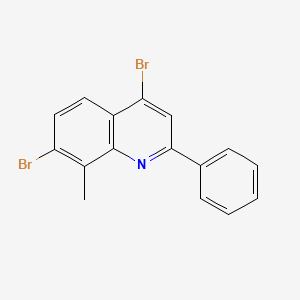
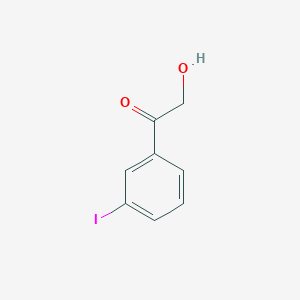
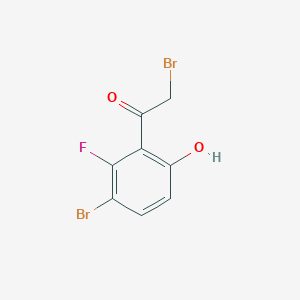
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)
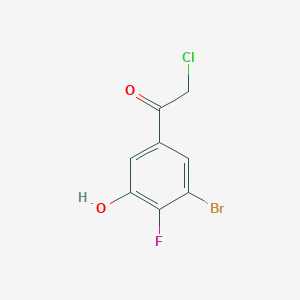
![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)

